1H-Pyrrolizin-1-ol, hexahydro-7-methylene-, (1R-trans)-
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Overview
Description
1H-Pyrrolizin-1-ol, hexahydro-7-methylene-, (1R-trans)- is a chemical compound with the molecular formula C8H13NO and a molecular weight of 139.195 g/mol . This compound is known for its unique structure, which includes a hexahydro-7-methylene group. It has a boiling point of 229.5°C at 760 mmHg and a density of 1.12 g/cm³ .
Preparation Methods
The synthesis of 1H-Pyrrolizin-1-ol, hexahydro-7-methylene-, (1R-trans)- involves several steps. One common synthetic route includes the reaction of (3R,4R)-4-amino-3-hydroxy-2-methylpentanoic acid with a suitable reagent to form the desired compound . The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts to facilitate the reaction. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
Chemical Reactions Analysis
1H-Pyrrolizin-1-ol, hexahydro-7-methylene-, (1R-trans)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
1H-Pyrrolizin-1-ol, hexahydro-7-methylene-, (1R-trans)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 1H-Pyrrolizin-1-ol, hexahydro-7-methylene-, (1R-trans)- involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
1H-Pyrrolizin-1-ol, hexahydro-7-methylene-, (1R-trans)- can be compared with similar compounds such as:
Platynecine: Another pyrrolizidine alkaloid with similar structural features but different biological activities.
Mikanecine: Known for its distinct pharmacological properties.
Dihydroretronecine: Shares structural similarities but differs in its chemical reactivity and applications.
Properties
CAS No. |
74164-84-4 |
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Molecular Formula |
C8H13NO |
Molecular Weight |
139.19 g/mol |
IUPAC Name |
(1R,8R)-7-methylidene-1,2,3,5,6,8-hexahydropyrrolizin-1-ol |
InChI |
InChI=1S/C8H13NO/c1-6-2-4-9-5-3-7(10)8(6)9/h7-8,10H,1-5H2/t7-,8-/m1/s1 |
InChI Key |
OVTJHGIWYOOHFS-HTQZYQBOSA-N |
Isomeric SMILES |
C=C1CCN2[C@H]1[C@@H](CC2)O |
Canonical SMILES |
C=C1CCN2C1C(CC2)O |
Origin of Product |
United States |
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